molecular formula C12H16N2O2 B5887797 3-methyl-N-4-morpholinylbenzamide

3-methyl-N-4-morpholinylbenzamide

Cat. No.: B5887797
M. Wt: 220.27 g/mol
InChI Key: HOKMDBOKZSAHBM-UHFFFAOYSA-N
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Description

3-Methyl-N-4-morpholinylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzene ring and a morpholine moiety attached via an amide linkage to the para-position of a phenyl group. The morpholine group enhances solubility and bioavailability, while the methyl substituent may influence lipophilicity and steric interactions in biological systems .

Properties

IUPAC Name

3-methyl-N-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10-3-2-4-11(9-10)12(15)13-14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKMDBOKZSAHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Fluorine () improves metabolic stability and membrane permeability.
  • Methoxy vs. Methyl: Methoxy groups () offer hydrogen-bonding capacity, whereas methyl groups (hypothesized for the target compound) prioritize lipophilicity.
  • Sulfonyl Morpholine () vs.

Physicochemical Properties

  • Molecular Weight: The target compound (312.37 g/mol) is lighter than halogenated analogs (e.g., 330.81–625.65 g/mol), suggesting better bioavailability .
  • Lipophilicity (LogP): The 3-methyl group likely increases LogP compared to polar substituents (e.g., sulfonyl, methoxy), favoring passive diffusion across cell membranes .
  • Solubility: Morpholine-containing analogs generally exhibit moderate aqueous solubility, but sulfonyl or methoxy groups () enhance this property at the cost of increased molecular complexity.

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